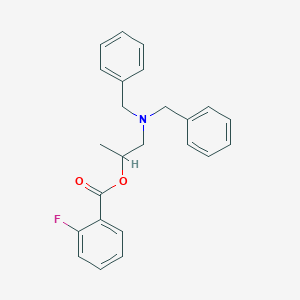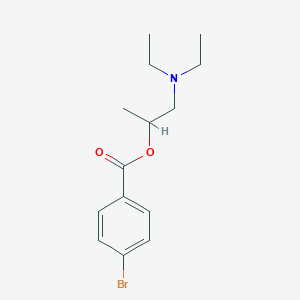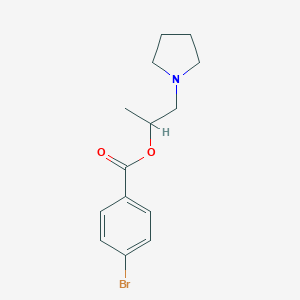
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)propan-2-yl 2-methylbenzoate, commonly known as PMBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PMBM is a white crystalline substance that is soluble in organic solvents and has a molecular weight of 277.39 g/mol.
Mécanisme D'action
The mechanism of action of PMBM is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the ability to penetrate biological membranes. PMBM has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
PMBM has been shown to have minimal toxicity in vitro and in vivo studies. PMBM has also been shown to have low immunogenicity, making it a potentially safe and effective drug delivery system. PMBM has been shown to have a moderate half-life in the body, with a clearance rate of approximately 2 hours.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PMBM in lab experiments include its ability to penetrate biological membranes, its low toxicity, and its potential as a drug delivery system. The limitations of using PMBM in lab experiments include the cost and availability of the compound, as well as the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are numerous potential future directions for PMBM research, including:
1. Further investigation of PMBM as a drug delivery system, particularly for the treatment of brain tumors and other central nervous system disorders.
2. Development of PMBM-based molecular sensors for the detection of specific molecules in biological and environmental samples.
3. Investigation of PMBM as a chiral auxiliary in asymmetric synthesis reactions, with a focus on developing more efficient and selective reactions.
4. Development of PMBM-based polymeric materials with unique properties for use in various applications.
5. Investigation of the mechanism of action of PMBM, particularly its interactions with metal ions and biological membranes.
Méthodes De Synthèse
The synthesis of PMBM involves the reaction of 2-methylbenzoic acid with piperidine and isopropyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure PMBM.
Applications De Recherche Scientifique
PMBM has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PMBM has been investigated for its potential as a drug delivery system due to its ability to penetrate the blood-brain barrier. PMBM has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
In organic synthesis, PMBM has been used as a chiral auxiliary in asymmetric synthesis reactions. PMBM has also been investigated for its potential as a ligand in catalytic reactions due to its ability to form stable complexes with metal ions.
In material science, PMBM has been used as a building block for the synthesis of various polymeric materials. PMBM has also been investigated for its potential as a molecular sensor due to its ability to selectively bind to certain molecules.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl 2-methylbenzoate |
InChI |
InChI=1S/C16H23NO2/c1-13-8-4-5-9-15(13)16(18)19-14(2)12-17-10-6-3-7-11-17/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3 |
Clé InChI |
YQJJKSJSNOGUJF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)




![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

